molecular formula C9H18ClNO2 B052070 (2-(Methacryloyloxy)ethyl)trimethylammonium chloride CAS No. 26161-33-1

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Cat. No.: B052070
CAS No.: 26161-33-1
M. Wt: 207.7 g/mol
InChI Key: RRHXZLALVWBDKH-UHFFFAOYSA-M
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Description

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as METAC, is a quaternary ammonium compound . Its primary targets are microorganisms, including both Gram-positive and Gram-negative bacteria . It interacts with the cell membranes of these microorganisms, disrupting their structure and function .

Mode of Action

METAC acts as a cationic surfactant . It binds to the negatively charged bacterial cell wall, leading to changes in the cell membrane’s permeability . This disruption can result in leakage of cell contents, ultimately causing cell death .

Biochemical Pathways

Its antimicrobial action suggests that it interferes with essential biological processes in bacteria, such as nutrient uptake, protein synthesis, and dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of METAC is limited. As a water-soluble compound , it is expected to have good bioavailability when used in aqueous solutions

Result of Action

The primary result of METAC’s action is its potent antimicrobial activity. It has been shown to effectively kill a wide range of bacteria . This makes it a valuable component in products like antibacterial coatings and water treatment solutions .

Action Environment

The efficacy and stability of METAC can be influenced by environmental factors. For instance, its antimicrobial activity may be affected by the presence of other ions in the solution . Additionally, METAC is stable under normal storage conditions, but it may undergo hazardous spontaneous polymerization under certain conditions .

Properties

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXZLALVWBDKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26161-33-1, 33611-56-2 (Parent)
Record name Methacryloyloxyethyltrimethylammonium chloride homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26161-33-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
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DSSTOX Substance ID

DTXSID3027586
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5039-78-1, 26161-33-1
Record name [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5039-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyquaternium 37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methacryloyloxy)ethyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394
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Record name 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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